

Vildagliptin-d3 chemical properties and synthesis

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Vildagliptin-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of **Vildagliptin-d3**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Chemical Properties

Vildagliptin-d3 is a stable, isotopically labeled form of Vildagliptin, where three hydrogen atoms have been replaced by deuterium. This labeling is typically at the 2, 5, and 5-positions of the pyrrolidine ring. The primary application of **Vildagliptin-d3** is as an internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of Vildagliptin in biological matrices by mass spectrometry.

General Information



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | (2S)-1-[2-[(3- Hydroxytricyclo[3.3.1.1 ³ , ⁷]dec- 1-yl)amino]acetyl]-2- (pyrrolidine-2,5,5- d3)carbonitrile | [1][2][3] |
| Synonyms | (2S)-1-[2-[(3- Hydroxytricyclo[3.3.1.13,7]dec- 1-yl)amino]acetyl]-2- (pyrrolidine-d3)carbonitrile; LAF 237-d3; NVP-LAF 237-d3; Galvus-d3 | [3] |
| CAS Number | 1217546-82-1 | [1][2][4] |
| Molecular Formula | C17H22D3N3O2 | [1][2][4] |
| Appearance | Off-white to pale beige solid | |

Physicochemical Data

| Property | Value | Reference(s) |
|------------------|---|--------------|
| Molecular Weight | 306.42 g/mol | [1][2][4] |
| Exact Mass | 306.21350729 Da | [3] |
| Melting Point | >146 °C (decomposes) | |
| Boiling Point | No data available for Vildagliptin-d3. For unlabeled Vildagliptin: ~531.3 °C at 760 mmHg (predicted) | _ |
| Purity (by HPLC) | >95% | [2] |

Solubility



While specific solubility data for **Vildagliptin-d3** is not readily available, the solubility of unlabeled Vildagliptin provides a reasonable approximation.

| Solvent | Solubility | Reference(s) |
|---|----------------|--------------|
| Water | Freely Soluble | [5] |
| Methanol | Soluble | |
| Ethanol | ~15 mg/mL | _ |
| Dimethylformamide (DMF) | ~20 mg/mL | _ |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | _ |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | |

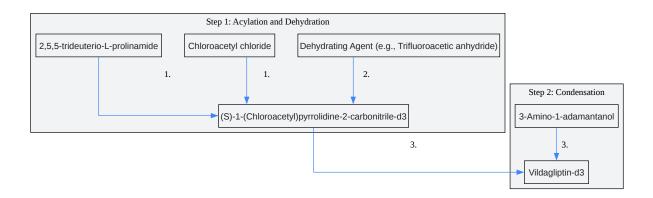
Synthesis of Vildagliptin-d3

The synthesis of **Vildagliptin-d3** typically follows a similar pathway to that of unlabeled Vildagliptin, with the key difference being the introduction of deuterium atoms at specific positions. This is most commonly achieved by using a deuterated starting material, such as 2,5,5-trideuterio-L-prolinamide.

Synthetic Workflow

The following diagram illustrates a probable synthetic route for **Vildagliptin-d3**.





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A probable synthetic workflow for Vildagliptin-d3.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of unlabeled Vildagliptin, adapted for the preparation of its deuterated analog.

Step 1 & 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3 (Intermediate C)

This key intermediate is synthesized from 2,5,5-trideuterio-L-prolinamide. The process involves two main reactions: acylation followed by dehydration.

- Materials: 2,5,5-trideuterio-L-prolinamide, Chloroacetyl chloride, a suitable solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), and a dehydrating agent (e.g., trifluoroacetic anhydride or cyanuric chloride).
- Procedure (based on similar non-deuterated synthesis):



- Acylation: 2,5,5-trideuterio-L-prolinamide is dissolved in an appropriate solvent.
 Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide-d3.
- Dehydration: The resulting amide is then treated with a dehydrating agent. For instance, trifluoroacetic anhydride is added to the reaction mixture at a low temperature, followed by stirring at room temperature.
- Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product can be purified by crystallization or column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3.

Step 3: Synthesis of Vildagliptin-d3 (Final Product E)

The final step involves the condensation of the deuterated intermediate with 3-Amino-1-adamantanol.

- Materials: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol, a
 base (e.g., Potassium carbonate), and a suitable solvent (e.g., Dimethylformamide (DMF) or
 Isopropyl acetate).
- Procedure (based on similar non-deuterated synthesis):
 - A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol,
 and potassium carbonate in a suitable solvent is heated.
 - The reaction progress is monitored by a suitable technique like Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the crude Vildagliptin-d3 is purified by recrystallization from an appropriate solvent system (e.g., isopropyl acetate) to afford the final product as a solid.

Analytical Data



A Certificate of Analysis for **Vildagliptin-d3** confirms its identity and purity through various analytical techniques. While the actual spectra were not publicly available, the results from these analyses are summarized below.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Vildagliptin-d3**. A typical purity specification is greater than 95%.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a crucial tool for confirming the structure of **Vildagliptin-d3** and verifying the positions of deuterium incorporation. The absence of signals at the 2 and 5-positions of the pyrrolidine ring in the ¹H-NMR spectrum, which are present in the spectrum of unlabeled Vildagliptin, would confirm successful deuteration.

While an experimental 1 H-NMR spectrum for **Vildagliptin-d3** is not publicly available, a patent for unlabeled Vildagliptin provides the following 1 H-NMR data (400MHz, DMSO-d₆): δ 1.35-1.52 (m, 14H), 1.93-2.03 (m, 2H, OH, NH), 2.05-2.18 (m, 4H), 2.48-2.50 (s, 2H), 3.28-3.34 (m, 2H), 4.45-4.50 (dd, 1H, CHCN).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Vildagliptin-d3**. The expected molecular ion peak would be at m/z 307.2 [M+H]+, which is 3 units higher than that of unlabeled Vildagliptin (m/z 304.2 [M+H]+), confirming the incorporation of three deuterium atoms.[1] A Certificate of Analysis confirms that the mass spectrum is consistent with the structure of **Vildagliptin-d3**.

Signaling Pathways and Logical Relationships

As **Vildagliptin-d3** is chemically and pharmacologically equivalent to Vildagliptin, it acts as a DPP-4 inhibitor. The following diagram illustrates the mechanism of action.





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Mechanism of action of Vildagliptin-d3.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for **Vildagliptin-d3**. The provided data, compiled from various sources, offers a solid foundation for researchers and professionals working with this stable isotopelabeled compound. While a detailed, step-by-step synthesis protocol and complete spectral data for the deuterated analog are not fully available in the public domain, the information presented herein allows for a clear understanding of its characteristics and a logical approach to its preparation.

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